Crucigasterin 275

Description

Significance of Marine Organisms as Sources of Bioactive Metabolites

Marine organisms have evolved unique metabolic pathways to survive in diverse and often extreme environments, leading to the production of a wide array of secondary metabolites. nih.govresearcher.life These compounds possess a remarkable range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govresearcher.liferesearchgate.net The chemical novelty of marine natural products makes them a compelling source for the discovery of new therapeutic agents and research tools. To date, thousands of bioactive compounds have been isolated from marine sources, with many advancing to clinical trials and some being approved as drugs. nih.gov

Ascidians (Tunicates) as a Rich Phylum for Unique Chemical Structures

Ascidians, commonly known as tunicates or sea squirts, are marine invertebrates that have proven to be a particularly fruitful source of novel bioactive compounds. acs.org These sessile filter-feeders have yielded a plethora of structurally diverse secondary metabolites, a significant portion of which are nitrogen-containing compounds like alkaloids. The chemical defenses of ascidians are believed to be a primary driver for the production of these unique molecules. acs.org Research into the chemical constituents of ascidians has led to the discovery of compounds with potent biological activities, including cytotoxic and antimicrobial effects. acs.org

Overview of Amino Alcohol Natural Products and Their Biological Relevance

Amino alcohols are a class of organic compounds characterized by the presence of both an amine and an alcohol functional group. In the context of marine natural products, long-chain amino alcohols are of particular interest due to their structural similarity to sphingolipids, which are essential components of eukaryotic cell membranes. These marine-derived amino alcohols often exhibit significant biological activities, including antimicrobial and cytotoxic properties. Their unique structures and potent bioactivities have made them attractive targets for chemical synthesis and further biological investigation.

The Crucigasterin Family of Polyunsaturated Amino Alcohols: A Research Focus

Within the diverse array of compounds isolated from ascidians, the crucigasterins represent a notable family of polyunsaturated amino alcohols. These compounds were first isolated from the Mediterranean tunicate Pseudodistoma crucigaster. The crucigasterin family is characterized by a long, unsaturated hydrocarbon chain attached to an amino alcohol head group. The initial investigation into this family of compounds revealed their potential as bioactive agents, exhibiting both moderate cytotoxicity and antimicrobial activity.

Academic Rationale and Research Objectives for Crucigasterin 275

The primary academic rationale for the investigation of this compound and its related compounds stems from the ongoing search for novel bioactive molecules from marine sources. The unique structural features of the crucigasterins, particularly their polyunsaturated nature, suggested the potential for interesting biological activities.

The main research objectives for the initial study that led to the discovery of this compound were:

To isolate and purify the bioactive constituents from the alcoholic extract of the Mediterranean tunicate Pseudodistoma crucigaster.

To determine the chemical structures of these isolated compounds using spectroscopic techniques.

To conduct preliminary biological assays to evaluate the cytotoxic and antimicrobial properties of the newly discovered molecules.

Detailed Research Findings on this compound

This compound is a member of a group of three polyunsaturated amino alcohols, which also includes Crucigasterin 277 and Crucigasterin 225, all isolated from the tunicate Pseudodistoma crucigaster. The numerical designation in their names corresponds to their respective molecular weights.

The initial investigation of the alcoholic extracts of P. crucigaster revealed significant biological activity, prompting a bioassay-guided fractionation to isolate the active components. Through these efforts, this compound was identified as one of the responsible bioactive agents.

The structure of this compound, along with the other crucigasterins, was determined through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FABMS).

| Compound Name | Molecular Formula | Molecular Weight | Source Organism |

| This compound | C18H29NO | 275 | Pseudodistoma crucigaster |

| Crucigasterin 277 | Not explicitly stated in provided context | 277 | Pseudodistoma crucigaster |

| Crucigasterin 225 | Not explicitly stated in provided context | 225 | Pseudodistoma crucigaster |

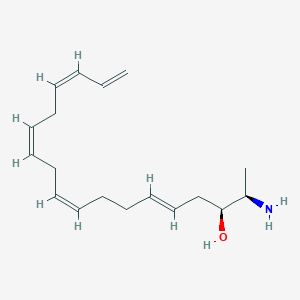

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15,17-pentaen-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h3-5,7-8,10-11,14-15,17-18,20H,1,6,9,12-13,16,19H2,2H3/b5-4-,8-7-,11-10-,15-14+/t17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUTWWBBBQFAJO-HPNSCBLISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC=CCCC=CCC=CCC=CC=C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C/C=C/CC/C=C\C/C=C\C/C=C\C=C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery, Isolation, and Structural Characterization of Crucigasterin 275

Historical Context of Crucigasterin Discovery from Marine Tunicates

The marine environment, a vast repository of unique chemical entities, has long been a fertile ground for the discovery of novel bioactive compounds. Among the diverse marine invertebrates, tunicates, also known as ascidians or sea squirts, have emerged as a particularly prolific source of structurally diverse and biologically active secondary metabolites. The discovery of the crucigasterins, a family of polyunsaturated amino alcohols, is a testament to the chemical richness of these organisms.

Isolation from Pseudodistoma crucigaster and Related Ascidian Species

Crucigasterin 275, along with its congeners Crucigasterin 277 and 225, was first isolated from the Mediterranean tunicate Pseudodistoma crucigaster. acs.org These compounds belong to a class of sphingosine-related molecules, which are important components of cell membranes. The initial investigation into the chemical constituents of P. crucigaster was prompted by the potential bioactivity of its extracts, leading to the identification of these novel polyunsaturated amino alcohols. acs.org The naming of these compounds, with the numerical suffix, directly corresponds to their respective molecular weights. acs.org

Chromatographic and Spectroscopic Methodologies for Compound Isolation

The isolation of this compound from the complex chemical matrix of the tunicate extract required a multi-step approach involving various chromatographic techniques. While the specific details of the chromatographic separation of this compound are not exhaustively documented in initial reports, the general procedure for isolating polar, nitrogenous lipids from marine organisms typically involves a combination of solvent partitioning and column chromatography.

Initial separation is often achieved through solvent partitioning of the crude extract. This is followed by further purification using techniques such as flash chromatography on silica (B1680970) gel or reversed-phase materials. The final isolation of the pure compound is typically accomplished using high-performance liquid chromatography (HPLC), a powerful technique that allows for the separation of closely related compounds based on their differential partitioning between a stationary and a mobile phase.

Advanced Spectroscopic Techniques for Structural Elucidation of this compound

The determination of the precise chemical structure of this compound was a meticulous process that relied on a suite of advanced spectroscopic techniques. These methods provided crucial information about the compound's molecular formula, the connectivity of its atoms, and its three-dimensional arrangement.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Connectivity

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry played a pivotal role in establishing the molecular formula of this compound. Specifically, Fast Atom Bombardment Mass Spectrometry (FABMS) was utilized. acs.org This technique provided a molecular ion peak, which, when analyzed at high resolution (HR-FABMS), allowed for the precise determination of the elemental composition.

| Spectroscopic Technique | Observation | Inferred Molecular Formula |

| High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) | Precise mass-to-charge ratio of the molecular ion | C₁₈H₂₉NO |

Determination of Absolute Stereochemistry via Chiral Analysis (e.g., Chiral GC Comparison)

The determination of the absolute stereochemistry of the chiral centers within the amino alcohol portion of the crucigasterins was a critical step in their complete structural characterization. For the closely related Crucigasterin 277, this was achieved through a combination of chemical degradation and chiral gas chromatography (GC) comparison. acs.org The amino alcohol portion of Crucigasterin 277 was chemically degraded to 3-hydroxy-4-aminopentanoic acid. This degradation product was then compared with a synthetic standard prepared from L-alanine using chiral GC analysis. This comparison established the absolute stereochemistry of the amino alcohol moiety in Crucigasterin 277 as 2R,3S. acs.org Given the biosynthetic relationship and structural similarity, it is inferred that this compound possesses the same 2R,3S absolute stereochemistry in its amino alcohol fragment.

Biosynthetic Pathways and Precursors of Crucigasterin 275

Proposed Biosynthetic Origins of the Crucigasterin Scaffold

The fundamental structure of the Crucigasterin scaffold is believed to originate from the condensation of a polyunsaturated fatty acid and an amino acid. aalto.fi This proposed pathway is analogous to the well-established biosynthesis of sphingolipids, where a fatty acyl-CoA is combined with the amino acid serine. aalto.fi In the case of the crucigasterins, the diversity in their structures suggests a selection of different fatty acid and amino acid precursors by the biosynthetic machinery. aalto.fimdpi.com

Role of Polyunsaturated Fatty Acids as Core Biosynthetic Intermediates

Polyunsaturated fatty acids (PUFAs) are essential building blocks in the formation of Crucigasterin 275. aalto.fi These long-chain carboxylic acids, characterized by multiple carbon-carbon double bonds, provide the extended hydrocarbon tail of the molecule. The specific PUFA precursor for this compound has a C18 carbon chain. aalto.fi The intricate pattern of double bonds within the PUFA is directly incorporated into the final natural product, defining its characteristic unsaturation. The use of naturally available PUFAs as starting materials is an efficient strategy employed by organisms for the synthesis of complex molecules. researchgate.net

Integration of Amino Acid Precursors (e.g., D-alanine, L-alanine) into the Biosynthetic Route

The amino alcohol core of this compound is derived from an amino acid precursor. aalto.fi Biosynthetic studies indicate that both D- and L-isomers of alanine (B10760859) can be utilized in the formation of different crucigasterins. mdpi.com Specifically, the 2R absolute configuration observed in this compound suggests its derivation from D-alanine. mdpi.com This is in contrast to other members of the crucigasterin family, such as Crucigasterin B and E, which are believed to be derived from L-alanine. mdpi.com The incorporation of the amino acid likely proceeds through a condensation reaction with the activated fatty acid, a key step that establishes the stereochemistry at the C-2 and C-3 positions of the final molecule. aalto.fi

Investigations into the Enantioselective and Diastereoselective Steps in Biosynthesis

The biosynthesis of this compound involves highly controlled stereochemical steps to establish the specific three-dimensional arrangement of the molecule. The formation of the amino alcohol portion requires both enantioselective and diastereoselective reactions. The selection of D-alanine as the amino acid precursor is an enantioselective event. mdpi.com Subsequent reactions, such as the reduction of a ketone intermediate, would need to be diastereoselective to yield the correct relative stereochemistry at the newly formed chiral centers. aalto.fi While the precise enzymatic machinery responsible for these transformations in P. crucigaster has not been fully elucidated, synthetic studies aiming to replicate the natural product have highlighted the importance of stereocontrolled reactions, such as diastereoselective reductions, to achieve the desired stereoisomer. aalto.fi

Connections to Broader Sphingolipid Biosynthesis Pathways

The proposed biosynthetic pathway for this compound shows strong parallels to the de novo biosynthesis of sphingolipids. aalto.fi In mammalian cells, sphingolipid synthesis is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of serine and palmitoyl-CoA. plos.orgplos.org This is followed by a series of enzymatic modifications, including reduction and acylation, to produce ceramides (B1148491) and more complex sphingolipids. plos.orgplos.org The biosynthesis of this compound is thought to follow a similar logic, substituting serine with D-alanine and utilizing a specific polyunsaturated fatty acyl-CoA. aalto.fimdpi.com This connection suggests that the enzymes involved in crucigasterin biosynthesis may be evolutionarily related to those of the canonical sphingolipid pathway.

This compound as a Potential Inhibitor of Sphingolipid Biosynthesis

Given the structural analogy between crucigasterins and sphingolipid precursors, it is plausible that these compounds could act as inhibitors of sphingolipid biosynthesis. Small molecule inhibitors that mimic intermediates in this pathway, such as myriocin (B1677593) and fumonisin B1, are known to block the activity of key enzymes like serine palmitoyltransferase and ceramide synthase. plos.orgplos.org By resembling the natural substrates, this compound could potentially compete for the active sites of these enzymes, thereby disrupting the production of essential sphingolipids. This inhibitory action could be a contributing factor to the observed cytotoxic and antimicrobial activities of crucigasterins. researchgate.net

Comparative Biosynthetic Analyses within the Crucigasterin and Pseudoaminol Classes

A comparative analysis of the biosynthesis of crucigasterins and other related amino alcohol lipids, such as the pseudoaminols, reveals both commonalities and divergences in their formative pathways. The core biosynthetic theme of combining a fatty acid with an amino acid appears to be conserved. aalto.fi However, variations in the choice of the amino acid precursor (e.g., D-alanine vs. L-alanine) and the specific polyunsaturated fatty acid lead to the structural diversity observed within the crucigasterin family. mdpi.com Furthermore, comparisons with biosynthetic pathways of other complex alkaloids, like the lepadins, suggest that linear amino alcohol lipids such as the crucigasterins could serve as precursors for more elaborate cyclic structures through intramolecular cyclization reactions. aalto.fi

Chemical Synthesis and Stereochemical Control of Crucigasterin 275 and Analogues

Strategies for the Total Synthesis of Crucigasterin Analogues (e.g., Crucigasterin A, Crucigasterin 277)

Chiral Pool Approaches Utilizing Readily Available Starting Materials (e.g., L-(-)-malic acid, eicosapentaenoic acid)

Chiral pool synthesis, a strategy that employs readily available, enantiomerically pure natural products as starting materials, has been widely adopted for the synthesis of Crucigasterins. For instance, the total synthesis of Crucigasterin A has been successfully achieved starting from L-(-)-malic acid researchgate.netnih.govresearchgate.net. This approach leverages the inherent chirality of malic acid to set crucial stereocenters within the target molecule. Similarly, the synthesis of Crucigasterin 277, a C-18 polyunsaturated amino alcohol, has utilized eicosapentaenoic acid (EPA) and D-alanine as chiral starting materials researchgate.netx-mol.comforskningsradet.noresearchgate.net. EPA, a common omega-3 fatty acid, provides a pre-formed polyunsaturated chain, significantly simplifying the construction of this complex feature and ensuring the correct geometry of its multiple double bonds. These chiral pool strategies are fundamental for efficiently building the stereochemically rich structures characteristic of the Crucigasterin family, including Crucigasterin 275.

Key Stereoselective Reactions and Methodologies Employed (e.g., Julia Olefination, Sharpless Asymmetric Epoxidation, Grignard Additions)

The construction of the Crucigasterin framework relies on a repertoire of highly stereoselective reactions. The Julia olefination has been identified as a pivotal transformation in the synthesis of Crucigasterin A, enabling the formation of carbon-carbon double bonds with precise control over their geometry researchgate.netnih.govresearchgate.net. Furthermore, Sharpless asymmetric epoxidation, a well-established method for introducing chirality, has been employed in the synthesis of related natural products and is a valuable tool for establishing stereocenters in complex molecules researchgate.net. Chelation-controlled Grignard additions have also played a critical role, particularly in establishing specific stereocenters with high diastereoselectivity, as demonstrated in the synthesis of Crucigasterin A researchgate.netnih.gov. Other advanced methodologies, such as asymmetric Henry reactions, have been reported for introducing correct stereochemistry at vicinal stereocenters in related natural products, highlighting their potential applicability to the synthesis of this compound researchgate.netforskningsradet.no.

Synthetic Confirmation of Proposed Absolute Configurations of this compound

The definitive confirmation of a natural product's absolute stereochemistry is a critical step in its characterization. For Crucigasterin analogues, methods such as the application of Mosher's ester methodology to N-acetyl derivatives have been employed to ascertain absolute configurations researchgate.nettandfonline.com. For example, the absolute stereochemistry of a related compound (compound 7) was assigned using this technique researchgate.net. In the case of Crucigasterin 277, its absolute configuration was determined to be (2R, 3S) through chiral gas chromatography (GC) comparison of a chemical degradation product with a synthetic sample prepared from L-alanine researchgate.netx-mol.com. While direct reports detailing the synthetic confirmation of this compound's absolute configuration were not immediately apparent from the initial search, the established methods used for its analogues would be directly applicable. The chemical structure of this compound is reported as (2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15,17-pentaen-3-ol biocrick.com.

Impact of Synthetic Research on Structural Revisions and Definitive Assignment

Total synthesis serves as a powerful tool for validating proposed natural product structures and, in some cases, for revising them. By synthesizing a molecule and meticulously comparing its spectroscopic data (e.g., NMR, mass spectrometry) and physical properties with those of the isolated natural product, chemists can unequivocally assign its structure and stereochemistry. Research efforts focused on the Crucigasterin family have indeed involved such structural confirmation processes, where synthetic endeavors have been crucial in solidifying the structural assignments of isolated compounds, including their relative and absolute configurations researchgate.netresearchgate.netresearchgate.net. The ability to synthesize these molecules provides an unambiguous benchmark for structural elucidation, mitigating the risk of misassignment.

Methodological Advancements in Asymmetric Synthesis Applied to Crucigasterin Structures

The field of asymmetric synthesis is continually evolving, providing novel and more efficient methods for constructing complex chiral molecules like the Crucigasterins. For instance, the application of asymmetric Henry reactions has been highlighted as a potent strategy for introducing correct stereochemistry at vicinal stereocenters in related natural products, a technique that holds significant promise for the synthesis of this compound researchgate.netforskningsradet.no. The ongoing pursuit of efficient and stereoselective routes to polyunsaturated amino alcohols such as the Crucigasterins continues to drive innovation in areas like stereoselective olefination, asymmetric epoxidation, and stereocontrolled addition reactions.

Data Tables

To provide a concise overview of the synthetic strategies and key reactions employed in the study of Crucigasterins, the following table summarizes relevant information.

Biological Activities and Molecular Mechanisms of Action of Crucigasterin 275

Assessment of Antimicrobial Efficacy

The antimicrobial properties of decahydroquinoline (B1201275) alkaloids, including the lepadins, have been investigated against a range of pathogens.

There is limited specific information on the activity of Crucigasterin 275 against Bacillus subtilis and Escherichia coli. However, broader studies on metabolites from tunicates have shown antibacterial activities. encyclopedia.pub For example, extracts from Lissoclinum fragile have displayed antibacterial effects. encyclopedia.pub Additionally, some decahydroquinoline derivatives have been noted for their potential as antimicrobial agents. smolecule.com

Table 1: Reported Antimicrobial Activity of Lepadins and Related Compounds

| Compound/Extract | Target Organism | Observed Activity | Citation |

| Lepadins D, E, F | Ustilago violacea, Eurotium repens | Weak antifungal activity | acs.org |

| Methanol extract of Clavelina picta | Not specified | Antifungal | clockss.org |

| Extract of Lissoclinum fragile | Not specified | Antibacterial | encyclopedia.pub |

Evaluation of Cytotoxic Properties in In Vitro Cellular Models

The cytotoxic effects of lepadin alkaloids against various cancer cell lines have been a significant area of research. nih.govunifi.it

Specific cytotoxic data for this compound against human cervical cancer cell lines are not available in the current literature. However, studies on related lepadin alkaloids have demonstrated notable cytotoxicity against several human cancer cell lines, including a human breast adenocarcinoma cell line.

Lepadins A and B have been shown to be cytotoxic against a panel of cancer cell lines. researchgate.netnih.gov In one study, lepadin A exhibited strong cytotoxic effects against the human breast cancer cell line MDA-MB-468. researchgate.netnih.gov Lepadins A, B, and a new alkaloid, lepadin L, were tested for their cytotoxic activity against several cancer cell lines, including human melanoma (A375), human breast (MDA-MB-468), and human colon adenocarcinoma (HT29 and HCT116) cells. nih.govresearchgate.netnih.gov Lepadins D, E, and F have also been noted to possess weak cytotoxic activity. acs.org

Table 2: Reported Cytotoxic Activity of Lepadins on Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| Lepadin A | A375 | Human Melanoma | 45.5 ± 4.0 | mdpi.comnih.gov |

| Lepadin A | MDA-MB-468 | Human Breast Adenocarcinoma | Data not specified | nih.govresearchgate.netnih.gov |

| Lepadin A | HCT116 | Human Colorectal Carcinoma | Data not specified | nih.govnih.gov |

| Lepadins B & L | Various | --- | Weak or no activity | nih.gov |

Investigations into the Mode of Action as a Sphingolipid Biosynthesis Modulator

Currently, there is no direct scientific evidence to suggest that this compound or other lepadin alkaloids act as modulators of sphingolipid biosynthesis. clockss.org While marine organisms are a source of sphingosine-related alkaloids, the lepadins have not been classified within this functional category based on available research. clockss.org

Elucidation of Cellular Targets and Pathways Perturbed by this compound

While the specific cellular targets of this compound have not been elucidated, research on the broader lepadin class provides some insights into their potential mechanisms of action.

The cytotoxic activity of lepadin A in human melanoma A375 cells has been linked to the inhibition of cell migration and the induction of G2/M phase cell cycle arrest. nih.govunifi.itnih.gov This suggests that lepadin A may interfere with the cellular machinery responsible for cell division and movement. unifi.itnih.gov Furthermore, lepadin A has been identified as a potential inducer of immunogenic cell death, suggesting it may stimulate an anti-tumor immune response. mdpi.comresearchgate.net

Some decahydroquinoline alkaloids isolated from poison frogs have been shown to act as noncompetitive blockers of nicotinic acetylcholine (B1216132) receptor-channels. nih.gov Lepadin B has also been found to block neuronal nicotinic acetylcholine receptors. researchgate.net This suggests that some compounds with a decahydroquinoline core may have neurotoxic properties by targeting ion channels. smolecule.comnih.gov

Future Research Directions and Translational Perspectives

Advancements in High-Throughput Screening for Novel Crucigasterin Analogues from Marine Sources

The marine environment represents a vast and largely untapped reservoir of chemical diversity. mdpi.com High-throughput screening (HTS) is a critical technology for rapidly assessing large numbers of marine-derived compounds for potential therapeutic activities. researchgate.net Future efforts in this area could involve the screening of extensive marine compound libraries to identify novel analogues of Crucigasterin 275. mdpi.com The development and application of highly specific and sensitive HTS assays will be essential for identifying compounds that can modulate specific molecular pathways with greater efficacy and selectivity. researchgate.net Furthermore, advancements in high-content screening (HCS), which allows for the intracellular tracking of analytes, could provide deeper insights into the mechanisms of action of newly discovered Crucigasterin analogues. researchgate.net

Chemoenzymatic Synthesis and Biocatalytic Approaches for Efficient and Stereoselective Production

The complex structures of many marine natural products often pose significant challenges for traditional chemical synthesis. Chemoenzymatic synthesis, which combines the flexibility of chemical reactions with the high selectivity of enzymatic processes, offers a powerful alternative for the efficient production of complex molecules like this compound. nih.gov This approach can facilitate the stereoselective synthesis of this compound and its analogues, which is often crucial for biological activity. nih.gov

Biocatalytic approaches, utilizing enzymes or whole-cell systems, are also emerging as sustainable and environmentally friendly methods for producing valuable chemicals from marine resources. nih.gov Future research could focus on identifying and engineering specific enzymes for the key steps in the biosynthesis of this compound, enabling its scalable and cost-effective production. One-pot multienzyme (OPME) systems, where multiple enzymatic reactions occur in a single vessel, could further streamline the synthesis process. nih.gov

Deeper Mechanistic Elucidation of Cellular and Molecular Interactions of this compound

A thorough understanding of the mechanism of action at the cellular and molecular level is paramount for the development of any new therapeutic agent. For this compound, this would involve identifying its direct molecular targets and elucidating the downstream signaling pathways it modulates. Advanced techniques such as chemical proteomics and activity-based protein profiling could be employed to identify the protein binding partners of this compound within the cell. These approaches have been successfully used to characterize the targets of other bioactive lipids.

Furthermore, high-resolution imaging techniques, such as confocal microscopy and super-resolution microscopy, could be used to visualize the subcellular localization of this compound and its effects on cellular structures and processes. Understanding these fundamental interactions is crucial for predicting the compound's efficacy and potential off-target effects.

Development of this compound as a Biochemical Probe for Lipid Metabolism Studies

Chemical probes are essential tools for dissecting complex biological processes such as lipid metabolism. nih.gov If this compound is found to interact with specific enzymes or receptors involved in lipid signaling, it could be developed into a valuable biochemical probe. nih.gov This would involve modifying the structure of this compound to incorporate reporter tags, such as fluorescent dyes or photoactivatable cross-linkers, without compromising its biological activity. nih.gov

Such probes could be used to visualize the spatiotemporal dynamics of lipid metabolic enzymes in living cells and tissues. nih.gov They could also be utilized to identify and characterize novel components of lipid metabolic pathways, thereby advancing our fundamental understanding of these critical cellular processes.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Biological Profiling

Omics technologies, which allow for the global analysis of different classes of biomolecules, have revolutionized biological research. nih.govresearchgate.net A comprehensive biological profile of this compound's activity can be generated by integrating data from metabolomics, proteomics, transcriptomics, and genomics. nih.govscispace.comnih.gov

Metabolomics can reveal changes in the cellular metabolite profile upon treatment with this compound, providing insights into the metabolic pathways it affects. scispace.com Proteomics can identify changes in protein expression and post-translational modifications, helping to pinpoint the molecular targets and downstream signaling cascades. nih.gov By combining these datasets, researchers can construct a holistic view of the cellular response to this compound, facilitating the identification of biomarkers for its activity and a deeper understanding of its mechanism of action. researchgate.net

Sustainable Bioproduction and Biotechnological Applications of this compound

The sustainable supply of marine natural products is often a major bottleneck for their development as pharmaceuticals or other biotechnological products. Metabolic engineering of microbial hosts, such as bacteria or yeast, offers a promising solution for the sustainable bioproduction of complex molecules like this compound. rsc.org This involves transferring the biosynthetic pathway for this compound into a host organism that can be easily cultured and optimized for high-yield production. rsc.org

Beyond pharmaceutical applications, this compound could have other biotechnological uses. For example, if it exhibits specific enzymatic inhibitory or antimicrobial properties, it could be developed for applications in agriculture, food preservation, or as a research tool. The development of sustainable production platforms will be key to unlocking the full biotechnological potential of this compound and other valuable marine natural products. nih.gov

Q & A

Q. What criteria define a robust literature review for contextualizing this compound’s novelty?

- Methodological Guidance : Prioritize primary sources (peer-reviewed journals) over patents or preprints. Use citation tracking tools (Web of Science) to map seminal studies. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess gaps. Avoid confirmation bias by including contradictory findings in discussions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.